molecular formula C21H23N5O3 B14939118 N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Katalognummer: B14939118
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: DCMBRWXVPNBIBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a 4-butylphenyl group via an acetylated glycinamide bridge. This compound’s glycinamide chain may facilitate hydrogen bonding with biological targets, influencing receptor affinity and selectivity.

Eigenschaften

Molekularformel

C21H23N5O3

Molekulargewicht

393.4 g/mol

IUPAC-Name

N-(4-butylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C21H23N5O3/c1-2-3-6-15-9-11-16(12-10-15)23-19(27)13-22-20(28)14-26-21(29)17-7-4-5-8-18(17)24-25-26/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,22,28)(H,23,27)

InChI-Schlüssel

DCMBRWXVPNBIBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the 1,2,3-benzotriazin-4-one structure.

    Acylation Reaction: The benzotriazinone core is then acylated with an appropriate acylating agent to introduce the acetyl group.

    Coupling with Glycinamide: The final step involves coupling the acylated benzotriazinone with glycinamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield simpler amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide ()

  • Molecular Formula : C₁₄H₁₁N₅O₂
  • Key Features: Benzotriazinone core with a 3-pyridinyl substituent. Smaller molecular weight (281.275 g/mol) due to the absence of a glycinamide chain.
  • Implications :
    • The pyridinyl group may enhance solubility but reduce lipophilicity compared to the butylphenyl group in the target compound.
    • Likely exhibits different pharmacokinetic profiles due to reduced steric bulk.

Zelatriazinum (WHO INN, )

  • Molecular Formula : C₁₈H₁₅F₃N₄O₃
  • Key Features :
    • Contains a trifluoromethoxy group and a chiral (1S)-1-[4-(trifluoromethoxy)phenyl]ethyl substituent.
    • Larger molecular weight (~392.3 g/mol) due to fluorinated groups.
  • The chiral center may confer stereoselective activity, unlike the achiral target compound.

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine ()

  • Molecular Formula : C₁₅H₁₆N₄O₄
  • Key Features: Substituted with a butanoyl-glycine chain instead of acetyl-glycinamide. Carboxylic acid terminus (unlike the amide in the target compound).
  • Implications: The carboxylic acid group may reduce cell permeability due to ionization at physiological pH. Potential for different binding interactions (e.g., ionic vs. hydrogen bonding).

Functional Analogs

Quinazolinone Derivatives ()

  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Key Findings: Demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models.
  • Implications :
    • The target compound’s butylphenyl group may further optimize the balance between efficacy and gastrointestinal safety.
    • Glycinamide chains in both compounds suggest shared mechanisms (e.g., cyclooxygenase inhibition).

Organophosphate Derivatives ()

  • Examples : Azinphos-ethyl (C₁₂H₁₆N₃O₃PS₂) and Azinphos-methyl (C₁₀H₁₂N₃O₃PS₂)
  • Key Features: Phosphorodithioate esters with benzotriazinone-methyl groups. Classified as highly hazardous pesticides due to acute toxicity .
  • Implications: Structural similarity in the benzotriazinone core but divergent applications (agrochemical vs. pharmaceutical). Highlights the importance of substituent choice in toxicity profiles.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound C₂₁H₂₃N₅O₃* ~409.45 4-butylphenyl, glycinamide Anti-inflammatory research
2-(4-Oxo-benzotriazin-3-yl)-N-(3-pyridinyl)acetamide C₁₄H₁₁N₅O₂ 281.275 3-pyridinyl Enzyme inhibition
Zelatriazinum C₁₈H₁₅F₃N₄O₃ 392.33 Trifluoromethoxy, chiral ethyl CNS-targeted therapies
Azinphos-methyl C₁₀H₁₂N₃O₃PS₂ 317.32 Phosphorodithioate, methyl Agrochemical (insecticide)

*Estimated based on structural analogy.

Research Implications

  • Structural Optimization : The 4-butylphenyl group in the target compound may offer superior pharmacokinetics compared to smaller aromatic substituents (e.g., pyridinyl in ) or polar groups (e.g., carboxylic acid in ).
  • Safety Considerations: Unlike organophosphate analogs (), the glycinamide backbone suggests a safer toxicological profile, aligning with pharmaceutical rather than agrochemical use.
  • Therapeutic Potential: Structural parallels to quinazolinone anti-inflammatory agents () warrant further investigation into the target compound’s efficacy and mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.